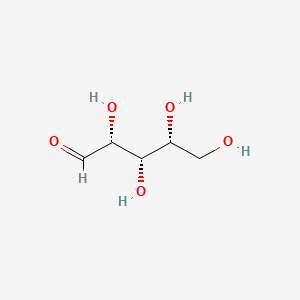

aldehydo-D-Xylose

描述

DL-Xylose has been reported in Elliottia paniculata, Tecoma stans, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

I. Biosynthesis and Metabolic Pathways of Dl Xylose

Natural Occurrence and Biological Sources

DL-Xylose is widely distributed in the plant kingdom, particularly in the lignocellulosic biomass of hardwoods, grasses, cereals, and herbs. atamanchemicals.combshingredients.com It is a primary component of xylan (B1165943), which can constitute a significant portion of plant cell walls. asm.orgbshingredients.com Rich sources of D-xylose include corn cobs, birchwood, straw, cottonseed hulls, and pecan shells. atamanchemicals.combshingredients.com While D-xylose is the naturally occurring form, L-xylose can be synthesized. atamanchemicals.comdrugbank.com Beyond plants, D-xylose has also been reported in certain insects and is found in the mucopolysaccharides of connective tissue and sometimes in urine in humans. atamanchemicals.com Biosynthesis of D-xylose in plants primarily occurs through photosynthesis and carbon fixation processes. bshingredients.com

Microbial DL-Xylose Catabolism Pathways

Microorganisms have evolved diverse metabolic pathways to catabolize xylose, allowing them to thrive on lignocellulosic materials. mdpi.comencyclopedia.pub These pathways convert xylose into intermediates that can enter central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway or the Krebs cycle, to generate energy and biomass. mdpi.comencyclopedia.pubwikipedia.org The main microbial xylose catabolic pathways are the isomerase pathway, the oxido-reductase pathway, and oxidative pathways (Weimberg and Dahms). mdpi.comencyclopedia.pubwikipedia.org

| Pathway Name | Primary Organisms | Initial Step | Key Intermediate | Downstream Pathway |

| Isomerase Pathway | Prokaryotes (Bacteria) | Isomerization of xylose to xylulose by xylose isomerase (XI) encyclopedia.pubwikipedia.org | D-xylulose | Pentose Phosphate Pathway (PPP) encyclopedia.pubwikipedia.org |

| Oxido-Reductase Pathway | Eukaryotes (Yeast, Fungi) | Reduction of xylose to xylitol (B92547) by xylose reductase (XR) encyclopedia.pubwikipedia.org | Xylitol | Pentose Phosphate Pathway (PPP) encyclopedia.pubwikipedia.org |

| Oxidative Pathways | Bacteria | Oxidation of xylose to D-xylonolactone by xylose dehydrogenase (XDH) mdpi.comwikipedia.org | 2-keto-3-deoxy-xylonate | Krebs Cycle (Weimberg), Pyruvate (B1213749)/Glycolaldehyde (B1209225) (Dahms) mdpi.comwikipedia.org |

Oxido-Reductase Pathway (XR-XDH Pathway)

The oxido-reductase pathway, also known as the XR-XDH pathway, is predominantly found in eukaryotic microorganisms like yeasts and filamentous fungi. mdpi.comencyclopedia.pubwikipedia.org This pathway involves a two-step conversion of xylose to xylulose. mdpi.comwikipedia.org First, xylose reductase (XR) reduces D-xylose to xylitol, typically utilizing NADPH as a cofactor. wikipedia.orgsmolecule.comnih.gov Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, primarily using NAD⁺ as a cofactor. wikipedia.orgsmolecule.comnih.gov The resulting D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, an intermediate that enters the pentose phosphate pathway for further metabolism. mdpi.comwikipedia.orgsmolecule.com

A notable aspect of the XR-XDH pathway is the potential for cofactor imbalance between the NADPH-dependent XR and the NAD⁺-dependent XDH, which can lead to the accumulation of xylitol, particularly under anaerobic conditions. nih.govcore.ac.uk This imbalance can impact the efficiency of xylose fermentation. nih.govcore.ac.uk

| Step | Enzyme | Substrate | Product | Cofactor (Typically) |

| 1 | Xylose Reductase (XR) | D-Xylose | Xylitol | NADPH |

| 2 | Xylitol Dehydrogenase (XDH) | Xylitol | D-Xylulose | NAD⁺ |

| 3 | Xylulokinase (XK) | D-Xylulose | D-Xylulose-5-phosphate | ATP |

Isomerase Pathway (XI Pathway)

The isomerase pathway, also referred to as the XI pathway, is commonly found in prokaryotic microorganisms, including many bacteria such as Escherichia coli, Bacillus species, and Lactobacillus species. asm.orgmdpi.comencyclopedia.pubwikipedia.org This pathway offers a more direct route for xylose metabolism compared to the oxido-reductase pathway. frontiersin.org In the isomerase pathway, the enzyme xylose isomerase (XI) directly converts D-xylose into D-xylulose in a single step. mdpi.comwikipedia.orgfrontiersin.org Similar to the oxido-reductase pathway, the resulting D-xylulose is then phosphorylated by xylulokinase (XK) to yield D-xylulose-5-phosphate, which subsequently enters the pentose phosphate pathway. mdpi.comwikipedia.org

The isomerization of xylose to xylulose is an energetically unfavorable reaction, and at equilibrium, the reaction mixture typically contains a higher concentration of xylose than xylulose. wikipedia.org Despite this, the isomerase pathway is considered efficient in many bacteria. mdpi.com

| Step | Enzyme | Substrate | Product |

| 1 | Xylose Isomerase (XI) | D-Xylose | D-Xylulose |

| 2 | Xylulokinase (XK) | D-Xylulose | D-Xylulose-5-phosphate |

Oxidative Pathways

Oxidative pathways for xylose catabolism are primarily found in bacteria and are characterized by the initial oxidation of xylose. mdpi.comencyclopedia.pub These pathways bypass the pentose phosphate pathway for direct conversion of xylose towards intermediates of the Krebs cycle or other central metabolic routes. mdpi.comresearchgate.net The oxidative pathways share a common initial trunk before diverging into the Weimberg and Dahms pathways. mdpi.comencyclopedia.pub

The initial step in these pathways involves the oxidation of D-xylose to D-xylonolactone, catalyzed by a xylose dehydrogenase (XDH). mdpi.comwikipedia.orgresearchgate.net The D-xylonolactone is then hydrolyzed to D-xylonic acid, either spontaneously or by a xylonolactonase (XL). wikipedia.orgmicrobiologyresearch.orgnih.gov D-xylonic acid is subsequently dehydrated to 2-keto-3-deoxy-xylonate (KDX) by a xylonate dehydratase (XD). wikipedia.orgresearchgate.netmicrobiologyresearch.org This intermediate, KDX, is the branching point for the Weimberg and Dahms pathways. wikipedia.orgnih.gov

Weimberg Pathway

The Weimberg pathway, first described in Pseudomonas fragi, is an oxidative route that converts 2-keto-3-deoxy-xylonate into α-ketoglutarate, an intermediate of the Krebs cycle. asm.orgmdpi.comwikipedia.org Following the formation of 2-keto-3-deoxy-xylonate, a dehydratase catalyzes its conversion to α-ketoglutarate semialdehyde. wikipedia.orgmicrobiologyresearch.orgnih.gov This semialdehyde is then oxidized to α-ketoglutarate by an α-ketoglutarate semialdehyde dehydrogenase. wikipedia.orgmicrobiologyresearch.orgnih.gov The Weimberg pathway is considered carbon-efficient as it leads directly to a Krebs cycle intermediate without significant carbon loss as CO₂ until later stages of central metabolism. mdpi.commicrobiologyresearch.org This pathway has been observed in several bacteria and archaea, including Caulobacter crescentus. asm.orgnih.govnih.gov

| Step | Enzyme | Substrate | Product |

| 1 | 2-keto-3-deoxy-xylonate dehydratase (KdxD) | 2-keto-3-deoxy-xylonate | α-ketoglutarate semialdehyde |

| 2 | α-ketoglutarate semialdehyde dehydrogenase (KGSADH) | α-ketoglutarate semialdehyde | α-ketoglutarate |

Dahms Pathway

The Dahms pathway, another oxidative route, diverges from the Weimberg pathway at the 2-keto-3-deoxy-xylonate intermediate. wikipedia.orgnih.gov In the Dahms pathway, 2-keto-3-deoxy-xylonate is cleaved by an aldolase (B8822740) into pyruvate and glycolaldehyde. wikipedia.orgnih.govfrontiersin.org Pyruvate can directly enter central carbon metabolism, while glycolaldehyde is further metabolized through a series of steps. frontiersin.org This pathway has been identified in certain Pseudomonas and Azospirillum species. nih.govnih.gov The Dahms pathway offers an alternative route for xylose degradation, leading to different metabolic end products compared to the Weimberg pathway. wikipedia.orgnih.gov

| Step | Enzyme | Substrate | Products |

| 1 | Aldolase | 2-keto-3-deoxy-xylonate | Pyruvate, Glycolaldehyde |

Metabolic Engineering for Enhanced Xylose Utilization

Metabolic engineering plays a crucial role in enhancing the capacity of microorganisms, particularly non-native xylose consumers like S. cerevisiae, to efficiently utilize xylose for the production of biofuels and biochemicals. mdpi.commdpi.commdpi.comacs.orgfrontiersin.orggoogle.com Strategies involve modifying existing metabolic pathways, introducing heterologous pathways, and optimizing the expression and activity of key enzymes and transporters. mdpi.commdpi.comfrontiersin.org

Genetic Manipulation of Microbial Strains

Genetic manipulation is a primary tool in metabolic engineering for improving xylose utilization. This often involves introducing genes encoding enzymes for xylose metabolism into organisms that naturally lack these pathways. For instance, introducing the XR-XDH pathway genes (XYL1 and XYL2) or the XI pathway gene (xylA) from native xylose-utilizing organisms into S. cerevisiae has been a common approach to enable xylose metabolism. frontiersin.orgnih.govmdpi.commdpi.comnih.govd-nb.info

Beyond introducing the core pathway genes, metabolic engineering efforts focus on optimizing the entire metabolic network to support efficient xylose conversion. This includes:

Balancing enzyme activities: Ensuring appropriate expression levels and activity ratios of enzymes like XR, XDH, and XK is critical to prevent the accumulation of intermediates like xylitol and improve flux through the pathway. mdpi.comresearchgate.netnih.govplos.org

Improving xylose transport: Overexpression of native hexose (B10828440) transporters with some xylose affinity or the introduction of heterologous xylose-specific transporters is employed to enhance xylose uptake rates, especially in the presence of glucose. frontiersin.orgmdpi.commicrobiologyresearch.orgfrontiersin.org

Modifying the pentose phosphate pathway (PPP): The PPP is essential for channeling xylulose-5-phosphate into central carbon metabolism. frontiersin.orgencyclopedia.pubnih.govresearchgate.net Engineering the non-oxidative branch of the PPP can improve the flow of carbon from xylose towards desired products. mdpi.comnih.gov

Addressing cofactor imbalance: The XR-XDH pathway can lead to an imbalance in NAD(P)H cofactors, affecting fermentation efficiency and leading to xylitol accumulation. nih.govresearchgate.netresearchgate.netnih.gov Strategies to address this include engineering enzymes with altered cofactor specificity or introducing cofactor regeneration systems. nih.govidexlab.comresearchgate.netjmb.or.krbiorxiv.org

Eliminating competing pathways: Disrupting pathways that divert carbon away from the desired product or lead to inhibitory byproducts can improve yield and productivity. researchgate.netnih.gov

Studies have demonstrated the effectiveness of genetic manipulation. For example, strong and balanced expression of XYL1, XYL2, and XYL3 (encoding XK) in S. cerevisiae increased ethanol (B145695) yields and xylose consumption rates. researchgate.netnih.govplos.org Overexpression of a mutant hexose transporter in S. cerevisiae improved cell growth and xylose assimilation. frontiersin.org

Evolutionary Engineering Approaches

Evolutionary engineering, also known as adaptive laboratory evolution, is a powerful strategy used in conjunction with or independently of rational genetic manipulation to improve microbial phenotypes, including xylose utilization. mdpi.commdpi.comnih.govplos.orgasm.orgaip.org This approach involves subjecting microbial populations to selective pressure, such as growth on xylose as the primary carbon source, over numerous generations. nih.govplos.orgasm.org During this process, spontaneous mutations arise, and those that confer a growth advantage on xylose are selected for, leading to the enrichment of improved strains. mdpi.comnih.govplos.orgasm.org

Evolutionary engineering can lead to complex and often unforeseen genetic changes that enhance xylose metabolism by addressing bottlenecks or improving pathway regulation in ways that are not always obvious through rational design alone. mdpi.comnih.gov For instance, serial subculturing of engineered S. cerevisiae strains on xylose has resulted in evolved strains with significantly improved xylose consumption rates and ethanol yields, as well as reduced lag phases when growing on xylose. nih.govplos.orgaip.org This can involve mutations affecting transporter expression, enzyme activities, cofactor balance, or tolerance to inhibitory compounds present in lignocellulosic hydrolysates. mdpi.comnih.govplos.org

A novel evolutionary engineering strategy involving repeated batch cultivation with cycles of different sugar compositions (glucose, xylose, and arabinose) led to a significant reduction in the time required for complete fermentation of sugar mixtures by an engineered S. cerevisiae strain. asm.org

Cofactor Balance and Redox Considerations in Xylose Metabolism

Cofactor balance, particularly the ratio of NAD(P)H to NAD(P)⁺, is a critical aspect of xylose metabolism, especially in the XR-XDH pathway prevalent in yeasts. nih.govresearchgate.netresearchgate.netnih.gov In this pathway, xylose reductase (XR) typically prefers NADPH as a cofactor for the reduction of xylose to xylitol, while xylitol dehydrogenase (XDH) requires NAD⁺ for the oxidation of xylitol to xylulose. nih.govresearchgate.netidexlab.com This differential cofactor requirement can lead to an imbalance, resulting in the accumulation of xylitol and a reduced yield of the desired product, such as ethanol. nih.govresearchgate.netresearchgate.net

Engineering XR for altered cofactor specificity: Modifying XR to preferentially use NADH instead of NADPH can help balance the cofactors, as NADH is regenerated during glycolysis. idexlab.comnih.govmdpi.com

Introducing cofactor regeneration systems: Expressing enzymes like water-forming NADH oxidase can help reoxidize excess NADH, maintaining a favorable NAD⁺/NADH ratio for XDH activity. nih.govresearchgate.netbiorxiv.org

Manipulating other cofactor-related pathways: Modifying pathways involved in NAD(P)H metabolism, such as shifting ammonia (B1221849) assimilation from NADPH to NADH dependence or overexpressing NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase, can contribute to cofactor balance. nih.gov

Introducing enzymes like NADP phosphatase and NADH kinase: These enzymes have been proposed to play a role in balancing redox cofactors, particularly under anaerobic conditions. biorxiv.org

Maintaining proper cofactor balance is essential for achieving high yields and productivities in xylose fermentation. nih.govresearchgate.netresearchgate.netnih.gov

Comparative Metabolic Flux Analysis: Xylose vs. Glucose

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of carbon through different metabolic pathways under specific conditions. Comparing the metabolic fluxes during growth on xylose versus glucose provides valuable insights into the differences in how these two sugars are metabolized and helps identify potential bottlenecks in xylose utilization. nih.govresearchgate.netplos.orgscilit.com

Furthermore, the activity of the oxidative PPP, which is a major source of NADPH, can differ. researchgate.netnih.gov In strains utilizing the XI pathway, the need for NADPH from the oxidative PPP might be lower compared to those using the XR-XDH pathway, which consumes NADPH. nih.govresearchgate.netnih.gov

MFA studies have also shown that xylose metabolism can induce different regulatory responses compared to glucose. In S. cerevisiae, xylose may not fully activate the carbon catabolite repression (CCR) mechanisms that are strongly induced by glucose. mdpi.comencyclopedia.pubnih.gov This incomplete activation can affect the expression of genes involved in glycolysis and other metabolic pathways, contributing to the observed differences in flux distribution and potentially limiting xylose utilization efficiency. nih.gov

Comparative MFA highlights that while xylose and glucose both feed into central carbon metabolism, the entry points and the subsequent distribution of metabolic fluxes can vary considerably, impacting the efficiency of sugar conversion and product formation. nih.govresearchgate.netplos.orgscilit.comresearchgate.net

Ii. Enzymatic Transformations and Bioconversion of Dl Xylose

Key Enzymes in Xylose Metabolism and Degradation

Microorganisms have evolved diverse enzymatic pathways to metabolize xylose. The most common pathways include the oxidoreductase pathway and the isomerase pathway, along with oxidative pathways like the Weimberg and Dahms pathways. mdpi.comwikipedia.org Each pathway involves a distinct set of enzymes that catalyze the conversion of xylose into intermediates that can enter central carbon metabolism, typically the pentose (B10789219) phosphate (B84403) pathway. mdpi.com

Xylose Reductase (XR) and Xylitol (B92547) Dehydrogenase (XDH)

The oxidoreductase pathway, prevalent in many yeasts and fungi, initiates with the reduction of D-xylose to xylitol, catalyzed by xylose reductase (XR) (EC 1.1.1.21 or EC 1.1.1.307). wikipedia.orgbionity.comnih.govgenome.jp This reaction typically utilizes NADPH or NADH as a cofactor, although most XRs show a preference for NADPH. bionity.comgenome.jp Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) (EC 1.1.1.9), a reaction that requires NAD⁺ as a cofactor. wikipedia.orgbionity.comnih.gov The differing cofactor requirements of XR and XDH can lead to a cofactor imbalance, potentially resulting in the accumulation of xylitol. mdpi.combionity.comnih.gov XDHs are often zinc-dependent enzymes belonging to the medium-chain dehydrogenase/reductase family. researchgate.net

Xylose Isomerase (XI) and Xylulokinase (XK)

In contrast to the oxidoreductase pathway, many bacteria utilize the isomerase pathway, where xylose is directly isomerized to D-xylulose by xylose isomerase (XI) (EC 5.3.1.5). mdpi.comwikipedia.orgresearchgate.netwikipedia.org This reaction does not produce xylitol as an intermediate. bionity.comresearchgate.net XI is also known as glucose isomerase due to its ability to catalyze the interconversion of glucose and fructose (B13574) and is widely used in the food industry for high-fructose corn syrup production. wikipedia.orgmdpi.com XI activity is often dependent on divalent ions like Mg²⁺, Co²⁺, or Mn²⁺, while some ions like Ca²⁺ can be inhibitory. mdpi.com Xylitol can also strongly inhibit XI at lower pH. mdpi.com Following either the oxidoreductase or isomerase pathway, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) (EC 2.7.1.17). wikipedia.orgbionity.comresearchgate.netebi.ac.ukuniprot.org This step is crucial as xylulose-5-phosphate is an intermediate that enters the pentose phosphate pathway for further metabolism. wikipedia.orgbionity.comresearchgate.net XK is a highly specific kinase involved in xylose catabolism and can be a rate-limiting step in xylulose metabolism in some organisms like Saccharomyces cerevisiae. uniprot.orgoup.com

Xylanases and Xylosidases

While XR, XDH, XI, and XK are involved in the intracellular metabolism of xylose, xylanases and xylosidases play a key role in the initial breakdown of xylan (B1165943), a major component of hemicellulose, into xylose. nih.govfrontiersin.orgtherascience.comfrontiersin.orgwikipedia.orgmycosphere.orgplos.org Xylanases (Endo-β-1,4-xylanase, EC 3.2.1.8) hydrolyze the β-1,4 glycosidic bonds within the xylan backbone, producing xylo-oligosaccharides (XOS) of varying lengths. nih.govfrontiersin.orgfrontiersin.orgwikipedia.org β-D-Xylosidases (EC 3.2.1.37) then cleave xylo-oligosaccharides from the non-reducing end, releasing individual xylose monomers. nih.govfrontiersin.orgfrontiersin.orgplos.orgresearchgate.net The synergistic action of xylanases and xylosidases is essential for the efficient degradation of xylan to xylose. nih.govfrontiersin.orgfrontiersin.orgplos.org Xylosidase activity can alleviate the inhibitory effect of XOS on xylanases. frontiersin.org These enzymes are produced by a variety of microorganisms, with filamentous fungi being a principal commercial source of xylanases. nih.govwikipedia.orgmycosphere.org

Other Relevant Enzymes (e.g., Xylonate Dehydratase)

Beyond the main pathways, other enzymes are involved in alternative or oxidative xylose metabolic routes. For example, in some bacteria and archaea, xylose can be metabolized via oxidative pathways like the Weimberg and Dahms pathways. mdpi.comwikipedia.org The Weimberg pathway involves the oxidation of D-xylose to D-xylonolactone by a D-xylose dehydrogenase, followed by hydrolysis to D-xylonic acid by a lactonase. wikipedia.org Xylonate dehydratase (EC 4.2.1.82) then catalyzes the dehydration of D-xylonate to 2-keto-3-deoxy-D-xylonate. wikipedia.orgresearchgate.netuniprot.orgontosight.ai This intermediate is further processed to α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.org Xylonate dehydratase is a hydro-lyase that requires cofactors such as a [2Fe-2S] cluster and Mg²⁺ for activity. uniprot.orgontosight.ai It can also dehydrate other sugar acids like D-gluconate. uniprot.org The Dahms pathway diverges from the Weimberg pathway after the formation of 2-keto-3-deoxy-xylonate, which is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde (B1209225). wikipedia.org

Bioconversion Processes for Value-Added Products

The enzymatic transformation of DL-xylose is fundamental to its bioconversion into various value-added products, particularly in the context of utilizing lignocellulosic biomass. Efficiently converting the xylose component of hemicellulose is crucial for the economic viability of biorefineries. mdpi.comfrontiersin.org

Xylitol Production: Microbial and Enzymatic Routes

Xylitol, a five-carbon sugar alcohol with various applications in the food and pharmaceutical industries, is a significant bioconversion product of xylose. nih.gov The most common microbial route for xylitol production involves the initial step of the oxidoreductase pathway, where xylose is reduced to xylitol by xylose reductase (XR). mdpi.comnih.gov Many natural xylose-assimilating yeasts and fungi, such as Pachysolen tannophilus, Candida guilliermondii, Candida parapsilosis, and Candida tropicalis, are known xylitol producers. nih.gov

Genetic engineering has been widely employed to enhance xylitol production in various microorganisms, including Saccharomyces cerevisiae, which does not naturally ferment xylose efficiently. bionity.comnih.govfrontiersin.org Introducing or overexpressing the XYL1 gene encoding XR from organisms like Pichia stipitis in S. cerevisiae can enable xylitol production. nih.govnih.gov

The accumulation of xylitol during microbial fermentation can be influenced by the balance of cofactors (NADPH/NADH and NAD⁺/NADH) and the relative activities of XR and XDH. mdpi.combionity.comnih.gov Strategies like disrupting the XYL2 gene encoding XDH or expressing NADH oxidase to regulate cofactor levels have been investigated to reduce xylitol oxidation to xylulose and enhance xylitol yield. nih.govnih.gov

Here is a table summarizing some key enzymes involved in DL-xylose metabolism and bioconversion:

| Enzyme | EC Number | Primary Role in Xylose Metabolism/Degradation | Pathway(s) Involved | Cofactor(s) (if applicable) |

| Xylose Reductase (XR) | 1.1.1.21 or 1.1.1.307 | Reduces xylose to xylitol | Oxidoreductase | NADPH or NADH (prefers NADPH) bionity.comgenome.jp |

| Xylitol Dehydrogenase (XDH) | 1.1.1.9 | Oxidizes xylitol to xylulose | Oxidoreductase | NAD⁺ wikipedia.orgbionity.comnih.gov |

| Xylose Isomerase (XI) | 5.3.1.5 | Isomerizes xylose to xylulose | Isomerase | Divalent metal ions (e.g., Mg²⁺, Co²⁺, Mn²⁺) mdpi.commdpi.com |

| Xylulokinase (XK) | 2.7.1.17 | Phosphorylates xylulose to xylulose-5-phosphate | Oxidoreductase, Isomerase | ATP wikipedia.orguniprot.org |

| Xylanase | 3.2.1.8 | Hydrolyzes xylan backbone into xylo-oligosaccharides | Xylan degradation | Not applicable |

| β-D-Xylosidase | 3.2.1.37 | Hydrolyzes xylo-oligosaccharides to xylose | Xylan degradation | Not applicable |

| Xylonate Dehydratase | 4.2.1.82 | Dehydrates D-xylonate to 2-keto-3-deoxy-D-xylonate | Oxidative (Weimberg) | [2Fe-2S] cluster, Mg²⁺ uniprot.orgontosight.ai |

| D-Xylose Dehydrogenase | - | Oxidizes D-xylose to D-xylonolactone (initial step of oxidative pathway) | Oxidative (Weimberg) | PQQ, NADP⁺, or NAD⁺ (depending on organism) mdpi.com |

Bioethanol Fermentation from Xylose

Efficient fermentation of xylose to ethanol (B145695) is crucial for the economic viability of producing bioethanol from lignocellulosic biomass, as xylose is the second most abundant sugar after glucose in these materials. While traditional industrial ethanol-producing yeast Saccharomyces cerevisiae efficiently ferments glucose, it naturally lacks the ability to metabolize xylose. nih.govresearchgate.net Significant research efforts have focused on genetically engineering S. cerevisiae and other microorganisms to enable and enhance xylose fermentation. nih.govresearchgate.netnrel.gov

Strategies for engineering xylose fermentation in S. cerevisiae include introducing heterologous genes for xylose metabolism, optimizing xylose transport into the cell, modifying the intracellular redox balance, and overexpressing enzymes in the pentose phosphate pathway. nih.govplos.org The initial step in xylose metabolism in many engineered strains involves the enzyme xylose isomerase (XI) or a xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway. mdpi.comoup.com XI directly isomerizes D-xylose to D-xylulose, which can then enter the pentose phosphate pathway. mdpi.comoup.com The XR-XDH pathway first reduces D-xylose to xylitol using XR, followed by the oxidation of xylitol to D-xylulose by XDH. mdpi.com

Enhancing the efficiency of xylose-fermenting strains in the presence of inhibitors present in lignocellulosic hydrolysates remains a major challenge for commercial bioethanol production. nih.gov Evolutionary engineering and adaptive evolution techniques have been employed to develop robust strains capable of fermenting xylose in inhibitor-rich environments. plos.orgnih.gov For instance, a robust industrial S. cerevisiae strain capable of efficient xylose fermentation in concentrated, undetoxified lignocellulose hydrolysates was developed through multistep evolutionary engineering. nih.gov This strain demonstrated high ethanol yields and productivity, co-consuming glucose and xylose effectively. nih.gov

Co-culture strategies involving different microorganisms have also been explored to improve the co-fermentation of glucose and xylose, potentially leading to higher ethanol yields and production rates while reducing inhibitory compound formation. researchgate.net

Production of Organic Acids (e.g., D-Xylonic Acid, Succinic Acid)

DL-Xylose serves as a valuable substrate for the microbial production of various organic acids, which are important platform chemicals. D-xylonic acid and succinic acid are two prominent examples.

D-Xylonic Acid: D-xylonic acid is a promising platform chemical with diverse applications. cabidigitallibrary.orgresearchgate.net Bioconversion of D-xylose to D-xylonic acid can be achieved using microbial fermentation or enzymatic methods. researchgate.netacs.org In bacterial systems, the conversion often involves NAD-dependent xylose dehydrogenase (xylB) and xylonolactonase (xylC) enzymes. researchgate.netnih.gov Heterologous expression of these genes in microorganisms like Corynebacterium glutamicum has led to efficient D-xylonic acid production. researchgate.netnih.gov Studies have investigated the efficacy of newly isolated cultures, such as Pseudoduganella danionis, for D-xylonic acid production from D-xylose. cabidigitallibrary.orgresearchgate.net Optimized fermentation conditions and engineered strains have achieved significant yields of D-xylonic acid from pure xylose and xylose-rich industrial residues. researchgate.netnih.gov

| Microorganism | Substrate | Initial Xylose (g/L) | Xylonic Acid Titer (g/L) | Yield (g/g) | Fermentation Time (h) | Source |

| Pseudoduganella danionis | D-Xylose | 10 | 6.5 | - | 120 | cabidigitallibrary.orgresearchgate.net |

| Recombinant C. glutamicum | Pure Xylose | 60 | 56.32 | 0.7667 | 120 | researchgate.netnih.gov |

| Recombinant S. cerevisiae | D-Xylose | 49 | 43 | - | - | researchgate.net |

Succinic Acid: Succinic acid is another important C4 dicarboxylic acid that can be produced through the fermentation of xylose. up.ac.zanih.govaidic.it It is a versatile platform chemical used in various industries and as a precursor for biodegradable polymers like polybutylene succinate (B1194679). nih.govaidic.ittandfonline.com Actinobacillus succinogenes is a promising strain for succinic acid production from a range of carbohydrates, including xylose. up.ac.zaaidic.it Studies have explored continuous and batch fermentation of xylose by A. succinogenes, investigating factors such as dilution rate and the use of xylose mother liquor, an industrial residue, as a substrate. up.ac.zanih.govtandfonline.commdpi.com Recombinant Escherichia coli strains have also been engineered for succinic acid production from xylose mother liquor, with optimized fermentation media leading to high succinic acid titers and yields. nih.gov

| Microorganism | Substrate | Initial Sugar (g/L) | Succinic Acid Titer (g/L) | Yield (g/g total sugar) | Fermentation Time (h) | Source |

| Actinobacillus succinogenes | D-Xylose | - | 10.9 – 29.4 | 0.55 – 0.68 | - | up.ac.za |

| A. succinogenes GXAS137 | Xylose Mother Liquor | 110 | 58.06 ± 0.57 | 0.72 ± 0.06 | 60 | tandfonline.com |

| Recombinant E. coli SD121 | Xylose Mother Liquor | 82.62 | 52.09 ± 0.21 | 0.63 ± 0.03 | 84 | nih.gov |

Biosynthesis of Other Chemicals (e.g., 1,4-Butanediol (B3395766), Biosurfactants)

Beyond ethanol and organic acids, DL-xylose can be microbially converted into a variety of other valuable chemicals, including 1,4-butanediol and biosurfactants.

1,4-Butanediol (1,4-BDO): 1,4-BDO is an important commodity chemical used in the production of polymers and other derivatives. alfa-chemistry.comcloudfront.netacs.org While traditionally produced from petrochemicals, there is growing interest in bio-based production routes. alfa-chemistry.com Engineered microorganisms, particularly Escherichia coli, have been developed to biosynthesize 1,4-BDO directly from sugars like xylose. alfa-chemistry.comcloudfront.netmdpi.com This involves introducing synthetic pathways and engineering xylose catabolism. alfa-chemistry.comcloudfront.net A synthetic pathway in E. coli has been shown to produce 1,4-BDO from xylose in a relatively few steps. cloudfront.net Rational protein engineering of enzymes like diol dehydratase has also been explored to enhance the catalytic activity towards intermediates in 1,4-BDO biosynthesis from xylose. nih.gov

Biosurfactants: Biosurfactants are surface-active molecules produced by microorganisms, offering advantages such as biodegradability and lower toxicity compared to synthetic surfactants. rsdjournal.orgwur.nl Although glucose is a more commonly studied carbon source for biosurfactant production, xylose is increasingly being explored, particularly from lignocellulosic hydrolysates. rsdjournal.orgwur.nl Some studies indicate that bacteria and yeasts can produce glycolipid biosurfactants from hemicellulosic hydrolysates rich in xylose. rsdjournal.org Enzymatic catalysis, specifically using lipases, can also be employed for the biosynthesis of sugar ester biosurfactants from xylose and fatty acids. researchgate.netresearchgate.netache-pub.org.rs Research includes modeling and simulation of such enzymatic processes to assess their techno-economic and environmental feasibility. researchgate.netresearchgate.netache-pub.org.rs

Enzyme Engineering for Improved Bioconversion Efficiency

Enzyme engineering plays a critical role in enhancing the efficiency of DL-xylose bioconversion. This involves modifying enzymes involved in xylose metabolism and downstream pathways to improve their activity, specificity, and stability under industrial conditions.

Xylose isomerase (XI), a key enzyme in the isomerization of D-xylose to D-xylulose, is a prime target for engineering to improve xylose utilization in bioethanol production. mdpi.com Rational design and directed evolution have been used to enhance the catalytic efficiency of XI, particularly to function optimally at conditions relevant to fermentation, such as lower pH. mdpi.com Mutations in the active site of XI have been shown to alter substrate specificity and catalytic activity. oup.comnih.gov

Beyond XI, engineering efforts target other enzymes in the xylose metabolic pathway and associated processes. This includes optimizing the activity and cofactor specificity of xylose reductase (XR) and xylitol dehydrogenase (XDH) in organisms utilizing the XR-XDH pathway for xylose assimilation. plos.org Engineering can also focus on enzymes in downstream pathways, such as those involved in the production of organic acids or other chemicals, to improve flux and yield from xylose. nih.gov

Chemo-Enzymatic Transformation Strategies

Chemo-enzymatic strategies combine chemical and enzymatic steps to achieve efficient and selective transformations of DL-xylose into value-added products. This approach leverages the strengths of both methodologies: the versatility of chemical synthesis for certain conversions and the high specificity and efficiency of enzymatic catalysis for others.

An example is the chemo-enzymatic conversion of D-xylose to D-xylonic acid, where chemical oxidation can be coupled with enzymatic steps. researchgate.net Another application is the chemo-enzymatic synthesis of nucleotide sugars like UDP-xylose, where chemical conversion of monosaccharides to sugar-1-phosphate anomers is followed by enzymatic asymmetric induction to yield the desired stereopure product. frontiersin.org This can provide a more facile approach compared to purely chemical or multi-enzyme systems. frontiersin.org

Chemo-enzymatic cascades have been demonstrated for the transformation of biomass-derived D-xylose into products like furfuryl alcohol. mdpi.comnih.gov This can involve initial chemical dehydration of xylose to furfural (B47365), followed by enzymatic reduction of furfural to furfuryl alcohol using reductases. mdpi.comnih.gov Such integrated approaches can offer advantages in terms of reaction efficiency and product yield. mdpi.com The chemo-enzymatic transformation of D-xylose to polybutylene succinate precursors, such as 1,4-butanediol and succinic acid, has also been explored, involving chemical oxidation and cell-free biotransformation steps. researchgate.net

Synergistic Action of Enzymes in Lignocellulosic Biomass Degradation

DL-Xylose is primarily derived from the hemicellulose component of lignocellulosic biomass. The efficient release of xylose from this complex structure requires the synergistic action of multiple enzymes. Lignocellulose is composed of cellulose (B213188), hemicellulose (primarily xylan), and lignin, which are intricately linked. mdpi.commsu.edu

The enzymatic degradation of hemicellulose, specifically xylan, involves a complex system of enzymes. mdpi.com Endo-β-1,4-xylanases hydrolyze the xylan backbone into xylo-oligosaccharides, while β-xylosidases cleave xylose residues from the ends of these oligosaccharides. mdpi.comnih.gov Various accessory enzymes, such as α-arabinofuranosidases and α-glucuronidases, are also necessary to debranch the substituted xylan chains, facilitating the action of xylanases and β-xylosidases. mdpi.comnih.gov

Furthermore, the complete breakdown of lignocellulosic biomass into fermentable sugars like glucose and xylose necessitates the synergistic interaction between cellulases (which degrade cellulose) and hemicellulases (including xylanases and β-xylosidases). mdpi.commsu.eduresearchgate.net The presence of hemicellulases can enhance the accessibility of cellulases to the cellulose fibers by breaking down the surrounding xylan network. researchgate.net Studies have shown that a combination of xylanase and cellulase (B1617823) can significantly improve the conversion of biomass to fermentable sugars compared to using individual enzymes. researchgate.net Optimizing the composition of enzyme cocktails, including a diverse set of accessory hemicellulases, is crucial for achieving high xylose yields during the enzymatic hydrolysis of pretreated lignocellulosic biomass. msu.edu

Iii. Chemical Synthesis and Derivatization of Dl Xylose

Synthesis Routes for DL-Xylose

The synthesis of xylose can be achieved through several routes, primarily involving the breakdown of natural polymers or the conversion from other monosaccharides. The term DL-Xylose typically refers to a racemic mixture of D-Xylose and L-Xylose. While D-Xylose is abundant in nature, L-Xylose is rare and often requires specific synthetic methods.

Hydrolysis of Hemicellulose from Plant Biomass

The most prevalent and economically significant method for obtaining D-Xylose is the hydrolysis of hemicellulose, a major component of lignocellulosic biomass such as wood, agricultural residues (e.g., corn cobs, straw), and brewers' spent grain. Hemicellulose is a heteropolymer rich in pentoses, particularly xylan (B1165943), which is a polymer of xylose units.

Acid hydrolysis is a common technique used to break down the hemicellulose structure. This process typically involves heating the biomass with dilute mineral acids, such as sulfuric acid, under controlled temperature and pressure. These conditions cleave the glycosidic bonds within the xylan polymer, releasing individual xylose molecules into an aqueous solution. Following hydrolysis, the xylose-containing medium is separated from the solid residue (lignin and cellulose) and undergoes purification steps to remove impurities, including other sugars, organic acids, and inorganic salts. While effective, acid hydrolysis can lead to the degradation of xylose into furfural (B47365), necessitating careful optimization of reaction conditions to maximize yield.

| Biomass Source | Hydrolysis Agent | Temperature (°C) | Reaction Time | Outcome |

| Lignocellulosic Material | Dilute Acid (0.5-5%) | 50-150 | 2 min - 2 hours | Aqueous xylose-containing medium researchgate.net |

| Brewers' Spent Grain | Alkaline Extraction followed by Enzymatic Hydrolysis | 40 | 48 hours | 63.6% yield of xylose tudelft.nl |

Enzymatic Conversion from Other Carbohydrates

Enzymatic methods offer a more specific and milder alternative to chemical hydrolysis for producing xylose and its isomers. These biocatalytic processes can be used for both the liberation of xylose from hemicellulose and the interconversion of different sugars.

For the breakdown of hemicellulose, a synergistic cocktail of enzymes is employed. This typically includes endo-1,4-β-xylanases, which break down the main xylan backbone; β-xylosidases, which cleave xylo-oligosaccharides into xylose monomers; and debranching enzymes like α-L-arabinofuranosidases and α-D-glucuronidases, which remove side chains from the xylan polymer. tudelft.nl This enzymatic approach avoids the harsh conditions of acid hydrolysis, preventing the formation of undesirable byproducts. tudelft.nl

Furthermore, enzymes can catalyze the conversion of other carbohydrates into xylose or its keto-isomer, xylulose. A key enzyme in this context is Xylose Isomerase (EC 5.3.1.5), which reversibly catalyzes the isomerization of D-xylose to D-xylulose. rsc.org This same enzyme can also facilitate the epimerization of other sugars, such as the conversion of L-Arabinose to L-Ribose, demonstrating the potential for enzymatic pathways to produce various pentoses. acs.org While L-Xylose is not naturally abundant, enzymatic pathways from other sugars represent a potential route for its synthesis. whiterose.ac.uk

| Enzyme | Substrate | Product | Notes |

| Xylanase, β-xylosidase, etc. | Hemicellulose (Glucuronoarabinoxylan) | D-Xylose | Synergistic action of multiple enzymes enhances yield tudelft.nl |

| Xylose Isomerase | D-Xylose | D-Xylulose | Reversible reaction, also known as glucose isomerase rsc.org |

| Xylose Reductase (XR) & Xylitol (B92547) Dehydrogenase (XDH) | D-Xylose | D-Xylulose | Two-step pathway found in yeasts and mycelial fungi researchgate.net |

Laboratory Chemical Synthesis Methods

While D-Xylose is readily available from biomass, the synthesis of L-Xylose or the racemic DL-Xylose mixture requires specific laboratory chemical methods, often starting from more common sugars. These multi-step syntheses allow access to the rare L-enantiomer, which is valuable for certain biological studies and as a building block in asymmetric synthesis.

One documented laboratory synthesis produces L-Xylose from D-glucono-1,5-lactone, a readily available derivative of D-glucose. This process involves a series of chemical transformations, including protection of hydroxyl groups, stereospecific reductions, and oxidative degradation to shorten the carbon chain from a six-carbon gluconate derivative to a five-carbon L-xylose product. Such synthetic routes are crucial for producing enantiomerically pure L-sugars that are not easily isolated from natural sources. researchgate.net DL-Xylose itself is recognized as a useful organic synthesis intermediate. medchemexpress.com

Synthesis of Novel DL-Xylose Derivatives

The functional groups of DL-Xylose—multiple hydroxyl groups and an aldehyde group (in its open-chain form)—provide reactive sites for a wide range of chemical modifications. This allows for the synthesis of novel derivatives with diverse properties and potential applications.

Furanosyl and Pyranosyl Glycosides

Xylose in solution exists as an equilibrium mixture of a small amount of the open-chain aldehyde form and predominantly two cyclic hemiacetal forms: the five-membered ring furanose and the more stable six-membered ring pyranose . The anomeric hydroxyl group of these cyclic forms is reactive and can be converted into glycosides.

The formation of methyl xylosides is a classic example. The reaction of xylose with methanol (B129727) under acidic conditions (e.g., methanolic hydrogen chloride) leads to the formation of four isomers: methyl α-D-xylofuranoside, methyl β-D-xylofuranoside, methyl α-D-xylopyranoside, and methyl β-D-xylopyranoside. Kinetic studies have shown that the furanosides form first and then convert to the more thermodynamically stable pyranosides over time. medchemexpress.com The synthesis of these glycosides is a foundational step for creating more complex molecules, including oligosaccharides and glycoconjugates. The synthesis of glycosides is a broad field, and methods have been developed for various sugars, including the synthesis of furanose glycosides which are often essential for the viability of organisms that produce them. nih.gov

Triazoline Compounds

The synthesis of nitrogen-containing heterocyclic derivatives from sugars like xylose is an area of active research. Triazole compounds, in particular, can be synthesized from sugar precursors through powerful chemical reactions like the 1,3-dipolar cycloaddition. africaresearchconnects.com This reaction, often referred to as a "click reaction," typically involves the reaction of a sugar-derived azide (B81097) with an alkyne to form a 1,2,3-triazole ring. mdpi.com

To create such derivatives from xylose, the sugar must first be chemically modified to introduce either an azide or an alkyne functional group. For instance, a hydroxyl group on the xylose backbone can be converted into a good leaving group (like a tosylate or mesylate) and subsequently displaced by sodium azide to produce a xylosyl azide. This azide can then be reacted with various alkynes to generate a library of xylose-triazole conjugates. africaresearchconnects.com

Another approach involves preparing chiral nitrones from D-xylose. These xylose-derived nitrones can then undergo regioselective 1,3-dipolar cycloaddition with dipolarophiles like vinyl acetate (B1210297) to produce isoxazolidines, which are five-membered nitrogen- and oxygen-containing heterocycles. researchgate.net While isoxazolidines are not triazolines, this demonstrates the utility of xylose in synthesizing complex chiral heterocycles via cycloaddition reactions. Specific xyloside analogues bearing triazole and tetrazole rings have been prepared from xylosylthioureas and have been evaluated for biological activity. researchgate.net

Synthetic Transformations Leading to Polymers

DL-Xylose is a valuable renewable feedstock for the synthesis of sustainable polymers. By converting the sugar into polymerizable monomers, it is possible to create materials with unique properties and reduced environmental impact.

A significant advancement in sustainable polymer chemistry is the use of carbon dioxide (CO2) as a C1 feedstock. Xylose can be transformed into monomers that are capable of copolymerizing with CO2 to produce biodegradable polycarbonates, offering a green alternative to petroleum-based plastics.

One prominent route involves the synthetic transformation of D-xylose into a four-membered cyclic ether, specifically 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose. This oxetane (B1205548) monomer can then undergo a ring-opening copolymerization (ROCOP) with CO2. rsc.org This reaction is typically facilitated by a metal catalyst and a cocatalyst system, such as (salen)CrCl and bis(triphenylphosphine)iminium chloride (PPNCl). rsc.org The process yields poly(1,2-O-isopropylidene-α-D-xylofuranose carbonate), a linear polycarbonate. rsc.org

Alternatively, a two-step process can be employed. The xylose-derived oxetane is first converted into a six-membered cyclic carbonate, which is then subjected to organobase-catalyzed ring-opening polymerization (ROP) to form the same polycarbonate. rsc.org Research has shown that under specific ROCOP conditions (110 °C, 3.0 MPa CO2), it is possible to synthesize polycarbonates with a molar mass of 10 kDa and a low dispersity (Đ) of less than 1.2. rsc.org The resulting polymers have been characterized by various spectroscopic and analytical techniques, confirming the expected repeating unit and end-group structures. rsc.org

| Polymerization Pathway | Monomers | Catalyst/Cocatalyst System | Key Reaction Conditions | Resulting Polymer | Polymer Properties |

|---|---|---|---|---|---|

| Ring-Opening Copolymerization (ROCOP) | Xylose-derived oxetane + CO2 | (salen)CrCl / PPNCl | 110 °C, 3.0 MPa CO2, Toluene | poly(1,2-O-isopropylidene-α-D-xylofuranose carbonate) | Molar Mass (Mn): ~10 kDa, Dispersity (Đ): < 1.2 |

| Two-Step ROP | Xylose-derived cyclic carbonate | Organobase | - | poly(1,2-O-isopropylidene-α-D-xylofuranose carbonate) | - |

Synthesis of Nucleotide Sugars (e.g., UDP-α-D-Xylose)

Uridine diphosphate-α-D-xylose (UDP-α-D-xylose) is a crucial nucleotide sugar in numerous biological processes, including the biosynthesis of proteoglycans and glycoproteins. nih.gov Its synthesis is of significant interest for glycobiology research and biotechnological applications. While biological pathways for its production exist, chemo-enzymatic methods offer a powerful and flexible alternative.

A facile, three-step chemo-enzymatic procedure has been developed for the synthesis of UDP-α-D-xylose. nih.govfrontiersin.org This method begins with the chemical synthesis of an anomeric mixture of D-xylose-1-phosphate from D-xylose. nih.gov This chemical step bypasses the need for substrate-specific kinases, which are not always available for sugars like xylose. frontiersin.org

The key step in this synthesis is the enzymatic conversion of the D-xylose-1-phosphate mixture to UDP-α-D-xylose. This is accomplished using a UDP-sugar pyrophosphorylase (USP), an enzyme that catalyzes the reaction between a sugar-1-phosphate and UTP. nih.govnih.gov A notable feature of this enzymatic step is its high stereoselectivity. For instance, the USP from Arabidopsis thaliana (AtUSP) exclusively converts the α-anomer of D-xylose-1-phosphate into UDP-α-D-xylose, leaving the β-anomer unreacted. nih.govresearchgate.net This enzymatic selection ensures the production of the biologically active stereoisomer. On a preparative scale, this method has been shown to produce 88 mg of stereopure UDP-α-D-xylose from 100 mg of the starting D-xylose-1-phosphate mixture, corresponding to a 45% yield. nih.govfrontiersin.org

| Step | Description | Key Reagents/Enzymes | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Chemical phosphorylation of D-xylose | - | α/β-D-xylose-1-phosphate mixture | - |

| 2 | Enzymatic pyrophosphorylation | UDP-sugar pyrophosphorylase (e.g., AtUSP), UTP | UDP-α-D-xylose | 45% (from xylose-1-phosphate mixture) |

| 3 | Purification | Size-exclusion chromatography | Stereopure UDP-α-D-xylose | - |

Chemical Reactions and Mechanisms

Understanding the fundamental chemical reactions of DL-xylose is essential for controlling its conversion into valuable platform chemicals. The dehydration of xylose to furfural is a classic and industrially significant transformation.

Furfural is a key bio-based platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars, primarily xylose. researchgate.net The reaction mechanism is complex, involving the removal of three water molecules and cyclization. The efficiency of this process is heavily influenced by the catalyst, solvent system, and reaction temperature, which also affect the formation of undesired byproducts like humins (polymeric condensation products). researchgate.net

Kinetic studies have been performed using various catalytic systems to optimize furfural yield and selectivity. Homogeneous acid catalysts such as formic acid, p-toluenesulfonic acid (pTSA), and mineral acids have been extensively studied. nih.govresearchgate.net For example, using a combined catalyst system of pTSA and CrCl₃·6H₂O in a DMSO solvent at 120 °C, a furfural yield of 53.10% has been achieved. nih.gov The activation energies for xylose dehydration and byproduct formation have been determined under these conditions to be 81.80 kJ/mol and 66.50 kJ/mol, respectively. nih.gov

The use of biphasic solvent systems (e.g., an aqueous phase with an organic extraction phase like methyl isobutyl ketone) can significantly improve furfural yields by continuously removing it from the reactive aqueous phase, thereby preventing its degradation. rsc.org In such systems, furfural yields can be boosted from around 30% in a monophasic system to as high as 85%. rsc.org Kinetic modeling in these systems has shown that xylose dehydration can be the rate-limiting step under certain conditions. rsc.orgresearchgate.net More recently, ionic liquids have been employed as both catalysts and solvents, providing an acidic environment for the dehydration reaction and achieving high xylose conversion (95.3%) and good furfural yields (67.5%) with an activation energy of 92.4 kJ/mol. mdpi.com

| Catalyst System | Solvent | Temperature (°C) | Max. Furfural Yield (%) | Apparent Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| p-Toluenesulfonic acid (pTSA) - CrCl₃·6H₂O | DMSO | 120 | 53.10 | 81.80 (for xylose dehydration) |

| Formic Acid | Water | 130–200 | - | 107 (for furfural degradation) |

| High-Temperature Water (autocatalyzed) | Water/Ethyl butyrate | 200 | 75 | 68.5 |

| Sulfonic Acid Functionalized Ionic Liquid | Water | 160 | 67.5 | 92.4 |

| Sulfated Zirconia | Water/MIBK | 160 | 53.8 | 44.70 |

Isomerization Reactions (e.g., to Xylulose, Lyxose)

DL-Xylose can be converted into other pentose sugars through isomerization and epimerization reactions. These processes are crucial for various biotechnological applications, as they can produce valuable sugar intermediates that are more readily metabolized by certain microorganisms or serve as precursors for other chemicals. The primary isomerization products of xylose are xylulose and lyxose.

Isomerization to Xylulose: The conversion of the aldose sugar DL-xylose to the ketose sugar DL-xylulose is a well-studied isomerization reaction. This transformation is significant because xylulose is a key intermediate in the metabolic pathway for xylose fermentation by many organisms, including yeast. nih.govwikipedia.org The reaction can be catalyzed by enzymes or chemical catalysts.

Enzymatic Isomerization: The most common method involves the enzyme xylose isomerase (EC 5.3.1.5). wikipedia.org This enzyme facilitates the interconversion of D-xylose and D-xylulose by catalyzing an intramolecular hydride shift. wikipedia.org The process involves the binding of the open-chain form of xylose to the enzyme's active site, where metal cofactors stabilize a high-energy transition state, enabling the rearrangement to xylulose. wikipedia.org

Chemical Isomerization: Lewis acid catalysts, such as zeolites containing tin (Sn-beta zeolite), are effective for xylose isomerization in aqueous media. nih.govresearchgate.net The Lewis acid sites on the catalyst are proposed to coordinate with the xylose molecule, facilitating its conversion to xylulose. researchgate.net Yields of xylulose can be significant, with one study reporting an 18.4% yield in water using a Sn-beta zeolite catalyst. researchgate.net

Epimerization to Lyxose: Lyxose is the C'-2 carbon epimer of xylose. wikipedia.org The conversion of xylose to lyxose is an epimerization reaction that changes the stereochemistry at the second carbon atom. Research indicates that this conversion often occurs in conjunction with the isomerization to xylulose, rather than as a direct, independent pathway.

Electronic structure calculations have shown that lyxose can be formed from a stable intermediate within the xylose-to-xylulose isomerization pathway when catalyzed by a Lewis acid like Sn-BEA zeolite. nih.gov Although both reactions can occur, the formation of xylulose is both thermodynamically and kinetically favored over lyxose. nih.gov The slowest step for both transformations involves a hydrogen transfer from the C2 to the C1 carbon of the sugar. nih.gov In the presence of a Sn-beta zeolite catalyst, xylose has been converted to lyxose with a 5.3% yield, alongside the formation of xylulose. researchgate.net

| Reaction | Product | Catalyst Type | Key Research Finding |

|---|---|---|---|

| Isomerization | Xylulose | Enzymatic (Xylose Isomerase) | Catalyzes the interconversion of D-xylose and D-xylulose, an essential step in microbial fermentation pathways. nih.govwikipedia.org |

| Isomerization | Xylulose | Chemical (Lewis Acids, e.g., Sn-beta zeolite) | Lewis acid sites effectively catalyze the reaction, with reported yields of 18.4% in water. researchgate.net |

| Epimerization | Lyxose | Chemical (Lewis Acids, e.g., Sn-BEA zeolite) | Lyxose is formed from an intermediate in the xylose-xylulose isomerization pathway; xylulose is the favored product. nih.gov |

Thermal Decomposition Pathways

The thermal decomposition, or pyrolysis, of DL-xylose is a complex process involving numerous parallel and competing reactions that break down the sugar into smaller, volatile compounds and char. Understanding these pathways is critical for applications such as biofuel and chemical production from biomass, where xylose is a major component of hemicellulose.

Research using density functional theory (DFT) and experimental analysis has identified several key pathways for xylose pyrolysis. researchgate.net The initial decomposition of xylopyranose typically begins with one of three reaction types: ring-opening, ring-contraction, or dehydration (water elimination). nih.govacs.org The ring-opening reaction, which forms an acyclic xylose isomer, is considered a crucial step, as this intermediate plays a significant role in the formation of major pyrolysis products. researchgate.netnih.govacs.org

Once the initial breakdown occurs, a cascade of further reactions leads to a wide array of products. Eight potential pyrolytic reaction pathways have been proposed based on computational studies. researchgate.net Major reaction channels include the decomposition of the acyclic isomer, direct ring-opening via C-O and C-C bond breaking, and the pyrolysis of anhydro-xylose intermediates. researchgate.net

The main products from xylose pyrolysis are low molecular weight compounds. The decomposition process for monosaccharides like xylose generally begins at temperatures above 150°C, with significant mass loss occurring around 225°C to 285°C. researchgate.net In high-temperature liquid water (180°C - 220°C), xylose decomposition primarily yields furfural. researchgate.net

| Decomposition Pathway/Condition | Major Products | Competitive/Minor Products |

|---|---|---|

| Pyrolysis (General) | 2-Furaldehyde, Glycolaldehyde (B1209225), Acetaldehyde, Methylglyoxal, Acetone. researchgate.net | Formaldehyde, Formic acid, Acetic acid, CO2, CH4, Acetol, Pyranone. researchgate.net |

| Initial Decomposition Steps | Acyclic xylose isomers, Anhydro-xylose. researchgate.netnih.gov | Water. nih.govacs.org |

| Decomposition in High-Temperature Liquid Water (180-220°C) | Furfural. researchgate.net | Humins (degradation by-products). researchgate.net |

Iv. Applications in Bioindustry and Research Systems Involving Dl Xylose

Role as a Carbon Source in Microbial Cultivation

DL-Xylose serves as a carbon source for the cultivation of various microorganisms, including bacteria, yeasts, and filamentous fungi. mdpi.com The ability of microorganisms to utilize xylose is crucial, particularly in the context of processing lignocellulosic biomass, where xylose is a major constituent of hemicellulose. nih.govfrontiersin.orgresearchgate.net Efficient utilization of xylose by microbes is essential for the economic viability of biorefinery processes aimed at converting plant biomass into value-added products. mdpi.comnih.gov

Microorganisms metabolize xylose primarily through three pathways: the isomerase pathway, the oxidoreductase pathway, and the oxidative pathway. mdpi.com The isomerase pathway, common in prokaryotes like E. coli, Bacillus sp., and Lactobacillus sp., converts xylose to xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Eukaryotic microorganisms, such as yeasts and fungi, typically utilize the oxidoreductase pathway, where xylose is first reduced to xylitol (B92547) and then oxidized to xylulose before entering the pentose phosphate pathway. mdpi.comd-nb.infod-nb.info Some bacteria also employ oxidative pathways, like the Weimberg and Dahms pathways. mdpi.com

Research efforts focus on enhancing xylose uptake and metabolism in various microbial strains, including genetically modified organisms, to improve the efficiency of bioconversion processes. mdpi.comfrontiersin.orgd-nb.infomdpi.com For instance, engineering Saccharomyces cerevisiae, a widely used industrial yeast that naturally has limited ability to ferment xylose, to efficiently utilize this sugar is a key area of research for biofuel production. frontiersin.orgmdpi.comoup.comnih.gov

Substrate in Enzyme Activity Assays and Screening

DL-Xylose is utilized as a substrate in enzyme activity assays and screening processes, particularly for enzymes involved in carbohydrate metabolism and biomass degradation. Enzymes such as xylanases and xylosidases, which break down xylan (B1165943) (a polymer of xylose), are often assayed using xylose or xylooligosaccharides as substrates to measure their catalytic activity. smolecule.com

DL-Xylose also serves as a substrate for enzymes like xylose isomerase (which converts xylose to xylulose) and xylose reductase (which reduces xylose to xylitol). d-nb.inforesearchgate.netnih.gov Assaying the activity of these enzymes is vital for understanding their kinetics, mechanisms, and potential applications in biotechnological processes, such as the production of biofuels and biochemicals. d-nb.inforesearchgate.net For example, studies on xylose isomerase from different microbial sources are conducted to evaluate their efficiency in converting xylose to xylulose, a crucial step in many microbial fermentation pathways. d-nb.infonih.gov

Model Compound in Carbohydrate Chemistry Research

DL-Xylose serves as a valuable model compound in carbohydrate chemistry research due to its relatively simple pentose structure. It is used to study various chemical reactions and properties of sugars, contributing to the fundamental understanding of carbohydrate behavior. smolecule.com Research involving DL-xylose can explore aspects such as isomerization, dehydration, and other chemical transformations relevant to biomass conversion and the production of furan (B31954) derivatives like furfural (B47365). smolecule.comacs.orgfigshare.comrsc.org

Studies on the crystallization behavior and crystallographic properties of DL-xylose and its enantiomers contribute to the field of crystal engineering and material science, providing insights into how sugar molecules form solid structures. whiterose.ac.ukacs.org This research can have implications for the purification and handling of sugars in various industrial processes.

Contributions to Biofuel and Bioplastic Production Strategies

DL-Xylose is a key sugar component in lignocellulosic biomass, making it a significant feedstock for the production of biofuels, particularly bioethanol, and bioplastics. nih.govresearchgate.netrsc.orgglobalgrowthinsights.comatamanchemicals.com Efficiently converting the xylose fraction of biomass into fermentable sugars is crucial for improving the economics of biofuel production from renewable resources. nrel.govnih.gov

Microbial fermentation of xylose is a primary route for producing ethanol (B145695) and other biofuels. researchgate.netmdpi.comoup.comglobalgrowthinsights.comnrel.govgoogle.com Research focuses on developing and engineering microorganisms with enhanced xylose fermentation capabilities. mdpi.comd-nb.infomdpi.comoup.com

Beyond biofuels, xylose can be converted into various platform chemicals that serve as precursors for bioplastics and other bio-based products. nih.govrsc.orgstoraenso.comresearchgate.netbiorxiv.org Examples include the production of xylitol through hydrogenation of xylose, which is used as a sugar substitute and has potential as a building block for polymers. atamanchemicals.comresearchgate.netnih.govacs.org Xylose can also be converted to furfural, a versatile platform chemical used in the production of various industrial chemicals and polymers. smolecule.comacs.orgrsc.orgatamanchemicals.comieabioenergy.com Research explores both biological and chemical routes for converting xylose into these valuable products. nih.govrsc.org

Integration within Biorefinery Concepts

The efficient utilization of DL-xylose is an integral part of lignocellulosic biorefinery concepts. Biorefineries aim to process biomass into a range of products, including fuels, chemicals, and materials, in a sustainable and economically viable manner. mdpi.comnih.govieabioenergy.comresearchgate.net Since xylose is a major sugar derived from the hemicellulose component of lignocellulosic biomass, its effective conversion is essential for maximizing the value obtained from the feedstock. nih.govfrontiersin.orgresearchgate.net

Biorefinery strategies involve the hydrolysis of hemicellulose to release xylose and other sugars, followed by their conversion through fermentation, catalysis, or other processes into desired products. mdpi.comnih.govieabioenergy.com Research in this area focuses on optimizing the entire process, from biomass pretreatment and hydrolysis to the efficient utilization of all sugar streams, including the xylose-rich fraction. mdpi.comnih.govresearchgate.net

Research on Glycosaminoglycan (GAG) Biosynthesis Initiation

D-Xylose, as a component of DL-xylose, plays a specific role in the initiation of glycosaminoglycan (GAG) biosynthesis. GAG chains, which are important components of the extracellular matrix, are initiated by the transfer of a xylose residue to specific serine residues in core proteins. atamanchemicals.com This reaction is catalyzed by peptide O-xylosyltransferases. atamanchemicals.com Research in this area investigates the enzymatic mechanisms and biological significance of this initial xylosylation step in GAG synthesis.

Interaction Studies with Catalysts for Chemical Conversion

DL-Xylose is used in research to study its interactions with various catalysts for chemical conversion processes. These studies are crucial for developing efficient catalytic systems for transforming xylose into value-added chemicals. Examples include research on the catalytic hydrogenation of xylose to produce xylitol, which often involves metal catalysts like ruthenium or nickel. nih.govacs.orgu-szeged.huscielo.brresearchgate.net

Research on Gut Microbiome Modulation and Intestinal Health

Research indicates that dietary components, including certain sugars, can influence the composition and activity of the gut microbiome, impacting intestinal health. researchgate.netnih.govfrontiersin.org DL-Xylose, a pentose sugar, is a subject of investigation for its potential effects on the gut microbial community and its implications for host health. While D-xylose is the more biologically active isomer and often the focus of such studies, the implications for DL-xylose (a mixture of D- and L-xylose) are often inferred from D-xylose research. researchgate.netnih.govglobalgrowthinsights.com Studies have explored the ability of xylose and xylo-oligosaccharides (XOS), which are polymers of xylose, to modulate gut bacteria and their metabolic activities. frontiersin.orgjst.go.jpnih.govasm.org

Impact on Bacterial Communities (e.g., Escherichia coli, Bifidobacterium)

Studies have investigated the impact of xylose and XOS on specific bacterial populations within the gut, such as Escherichia coli and Bifidobacterium. Research using Escherichia coli ATCC 25922, a pathogenic strain, as a model has shown that D-xylose can decrease its survival in the gut. nih.govnih.gov This effect is linked to the metabolism of D-xylose by E. coli and the subsequent stimulation by propionic acid, leading to prophage activation. nih.govnih.gov

In contrast, xylo-oligosaccharides have been shown to selectively promote the growth of beneficial bacteria, particularly Bifidobacterium species, in in vitro studies. jst.go.jp Bifidobacterium species are known to utilize XOS, while other bacteria like Escherichia coli and Clostridium spp. did not utilize XOS in vitro. jst.go.jp Bifidobacterium animalis subsp. lactis has demonstrated the ability to grow on XOS. nih.gov This selective fermentation by Bifidobacterium can contribute to a more favorable gut environment, including lowering fecal pH. jst.go.jp